molecular formula C7H8O B083015 2-Vinyl-5-methylfuran CAS No. 10504-13-9

2-Vinyl-5-methylfuran

Cat. No. B083015
CAS RN: 10504-13-9
M. Wt: 108.14 g/mol
InChI Key: LTQOQNQWJBSGPF-UHFFFAOYSA-N
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Description

2-Vinyl-5-methylfuran is a compound that can be synthesized from 2-methylfuran through different chemical pathways. It is relevant in various chemical reactions and has been studied for its properties and potential applications in polymer and materials science.

Synthesis Analysis

2-Vinyl-5-methylfuran can be synthesized from 2-methylfuran. The synthesis approaches include the Vilsmeier-Haack and Wittig reactions, leading to derivatives like 5-acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran with significant yields (Mehner et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-vinyl-5-methylfuran is characterized by its vinyl and methyl groups attached to the furan ring. This structure is significant for its chemical behavior and interactions in various reactions.

Chemical Reactions and Properties

2-Vinyl-5-methylfuran participates in diverse chemical reactions, including diene condensation and substitutive addition, leading to products like 2,2′-ethylidenebis(5-methylfuran) under specific conditions (Shostakovskii et al., 1962). It also undergoes Prins-type cyclization to form trisubstituted tetrahydrofurans (Chavre et al., 2006).

Physical Properties Analysis

The physical properties of 2-vinyl-5-methylfuran, such as melting point, boiling point, and solubility, are essential for understanding its behavior in different environments and for its application in material science.

Chemical Properties Analysis

2-Vinyl-5-methylfuran exhibits unique chemical properties due to its structure, such as reactivity with different chemical agents and participation in polymerization reactions to form novel materials (Yoshida et al., 2008). Its vinyl group makes it a versatile monomer for copolymerization processes, leading to materials with specific characteristics.

Scientific research applications

  • Reaction with Vinyl Ethers: Vinyl ethers do not react with 2-methylfuran under diene-synthesis conditions, but in the presence of acid catalysts, substitutive addition occurs. This leads to the formation of 2,2′-ethylidenebis(5-methylfuran) and 2,2′-ethylidenedifuran (Shostakovskii, Bogdanova, & Volkov, 1962).

  • Catalytic Transfer Hydrogenation: In biomass valorisation for sustainable production of bio-fuel additives and chemicals, 2-methylfuran is produced from furfural using methanol as the H-transfer agent and FeVO4 catalyst. This process also produces small amounts of 2,5-dimethylfuran and 2-vinylfuran as by-products (Grazia et al., 2017).

  • Synthesis of Derivatives: 5-Acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran have been synthesized from 2-methylfuran and furfuryl acetate through Vilsmeier-Haack and Wittig reactions. This method is suitable for producing these derivatives in significant yields (Mehner et al., 2007).

  • Cationic Polymerization: Studies on the cationic polymerization of 2-vinylfuran have shown the existence of an alkylation reaction at C5, which competes with normal propagation. This alkylation and its regiospecificity at C5 have implications for the synthesis and properties of the resulting polymers (Gandini & Martínez, 1983).

  • Enantioselective Resolution: The enantioselective resolution of S-2-(1-hydroxy-3-butenyl)-5-methylfuran has been achieved using lipase-mediated asymmetric acylation. This process demonstrated high enantioselectivity and operational stability, which is significant for producing enantiomerically pure compounds (Yang, Wu, Xu, & Yang, 2009).

  • Low-Temperature Oxidation: Studies on the low-temperature oxidation of 2-methylfuran, a biofuel, have identified important consumption pathways, including hydroxyl radical/hydrogen atom-addition reactions on the ring. This research contributes to understanding the ignition process in engines using biofuels (Wang et al., 2021).

  • Biomass-Based Vinyl Polymers: Novel biomass-based vinyl polymers have been synthesized from derivatives of 2-vinylfuran. These polymers exhibit better heat resistance and are confirmed by various spectroscopic analyses (Yoshida, Kasuya, Haga, & Fukuda, 2008).

  • Fluorescent Probe Development: A fluorescent H2S turn-on probe based on 2-vinylfuran has been developed. This probe demonstrates remarkable performance with a significant increase in fluorescence intensity, low detection limit, and high selectivity to H2S (Qian et al., 2019).

properties

IUPAC Name

2-ethenyl-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-3-7-5-4-6(2)8-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQOQNQWJBSGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146924
Record name Furan, 2-methyl-5-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-5-methylfuran

CAS RN

10504-13-9
Record name Furan, 2-methyl-5-vinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-methyl-5-vinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-5-methylfuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
A Gandini, R Martinez - Journal of Polymer Science: Polymer …, 1976 - Wiley Online Library
This paper reviews the major features of the cationic polymerization of 2‐vinylfuran, 2‐isopropenylfuran, 2‐vinyl‐5‐methylfuran, and 2‐isopropenyl‐5‐methylfuran, in methylene …
Number of citations: 18 onlinelibrary.wiley.com
C Dadalı, Y Elmacı - Turkish Journal of Agriculture-Food Science …, 2021 - academia.edu
Water is the second important ingredient in coffee preparation after coffee type and affects the coffee quality. In this study, it was aimed to investigate the effects of four different water …
Number of citations: 4 www.academia.edu
OG Vitzthum, P Werkhoff - Zeitschrift für Lebensmittel-Untersuchung und …, 1976 - Springer
The volatile components of roasted coffee, isolated by normal-pressure steam distillation, were separated into basic and neutral fractions. The neutral fraction was analysed on a UCON …
Number of citations: 0 link.springer.com
E Galano, M Imbelloni, A Chambery, A Malorni… - Food Research …, 2015 - Elsevier
Grappa is the traditional Italian spirit derived from marc. The molecular characterization of volatile compounds in the liquid Grappa, responsible of its bouquet, has been achieved by …
Number of citations: 12 www.sciencedirect.com
C DADALI - Gıda, 2021 - dergipark.org.tr
… 2,5-dimethylfuran, 2-vinylfuran, and 2-vinyl-5-methylfuran (P <0.05). The area percentage of … 2-vinyl-5-methylfuran was identified only in Turkish coffee prepared with medium hard water…
Number of citations: 4 dergipark.org.tr
J Puvipirom, S Chaiseri - International Food Research Journal, 2012 - ifrj.upm.edu.my
Oleang, a Thai coffee drink, contained roasted robusta coffee and several roasted grains and seeds. In this research the typical ingredients of oleang that were robusta coffee, corn, …
Number of citations: 8 ifrj.upm.edu.my
IS Fagerson - Journal of Agricultural and Food Chemistry, 1969 - ACS Publications
In the course of manufacture and preparation for con-sumption many foods may be subjected to rather inten-sive heat treatments. The temperature of exposure may be well over 200~ C…
Number of citations: 236 pubs.acs.org
O Gonzalez-Rios, ML Suarez-Quiroz… - Journal of Food …, 2007 - Elsevier
The purpose of this study was to determine how water and microbial stages in post-harvest processing affect the volatile content of coffee. Following our aroma analysis carried out on …
Number of citations: 172 www.sciencedirect.com
S Yarramraju, V Akurathi, K Wolfs… - … of pharmaceutical and …, 2007 - Elsevier
An analytical method that allows simultaneous analysis of sorbic acid and its degradation products was developed using static headspace gas chromatography (HS-GC). AT-Aquawax-…
Number of citations: 30 www.sciencedirect.com
MR Ruosi, C Cordero, C Cagliero… - Journal of agricultural …, 2012 - ACS Publications
… (6), 2,3-pentanedione (7), pyridine (12), 3-ethylpyridine (22), furfural (30), 5-methylfurfural (34), and guaiacol (38); (ii) mainly discriminative for varieties, 2-vinyl-5-methylfuran (11), 2-…
Number of citations: 61 pubs.acs.org

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